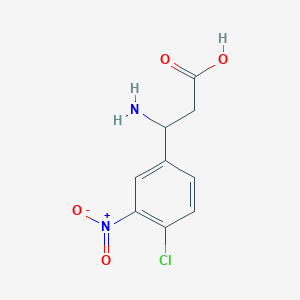

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKPRIDXTRTCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345333 | |

| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-60-0 | |

| Record name | β-Amino-4-chloro-3-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google AI.

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of significant interest to medicinal chemists and drug development professionals. β-amino acids are crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] Their incorporation into peptide backbones can enhance metabolic stability and confer specific conformational properties.[3] This document outlines a robust, one-pot synthetic protocol, explains the underlying chemical principles, and details a suite of analytical techniques for unambiguous structural verification and purity assessment. The methodologies are presented to be self-validating, ensuring researchers can replicate and confirm the experimental outcomes.

Introduction: The Significance of Substituted β-Aryl-β-Amino Acids

β-amino acids, homologues of the proteinogenic α-amino acids, are fundamental building blocks for a new generation of therapeutic agents.[1][3] Their unique structural feature—an additional methylene unit in the backbone—allows for the formation of stable secondary structures in β-peptides, such as helices and sheets, which can mimic or disrupt biological protein-protein interactions.[1]

The target molecule, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, incorporates several key features that make it a valuable intermediate in drug discovery:

-

Chiral β-Amino Acid Core: Provides a scaffold for building peptidomimetics with defined stereochemistry.

-

Aryl Substitution: The phenyl ring is a common feature for interaction with biological targets.

-

Halogen and Nitro Functionalization: The chloro and nitro groups offer sites for further chemical modification. The electron-withdrawing nature of these groups also modulates the electronic properties of the aryl ring, which can be critical for receptor binding. The nitro group, in particular, can serve as a handle for further derivatization or as a precursor to an amino group, opening pathways to a diverse library of compounds.

This guide provides the necessary detail for researchers to synthesize this compound with high purity and to characterize it with confidence.

Synthesis Pathway and Mechanism

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods, including conjugate additions and Mannich-type reactions.[3] For the title compound, a highly efficient and operationally simple one-pot reaction based on the Rodionow synthesis is employed.[4][5] This method involves the condensation of an aromatic aldehyde, malonic acid, and an ammonia source in a suitable solvent.[4]

Overall Reaction Scheme

The synthesis proceeds by reacting 4-chloro-3-nitrobenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol.

Caption: One-pot synthesis of the target β-amino acid.

Mechanistic Insights

The choice of this one-pot method is deliberate; it avoids the need to isolate potentially unstable intermediates and simplifies the overall workflow.[6] The reaction mechanism is believed to proceed through two interconnected pathways:

-

Knoevenagel Condensation: 4-chloro-3-nitrobenzaldehyde first undergoes a Knoevenagel condensation with malonic acid to form an α,β-unsaturated dicarboxylic acid.

-

Michael Addition & Decarboxylation: Ammonia, generated from ammonium acetate, acts as a nucleophile in a Michael addition to the unsaturated intermediate. This is followed by a spontaneous decarboxylation under the thermal conditions of the reaction to yield the final β-amino acid product.

This approach is highly effective for aromatic aldehydes bearing electron-withdrawing groups, as they activate the aldehyde towards the initial condensation and stabilize the intermediates.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of the target compound.

Materials and Reagents

| Reagent | Purity | Supplier Example |

| 4-chloro-3-nitrobenzaldehyde | ≥98% | Sigma-Aldrich |

| Malonic Acid | ≥99% | Sigma-Aldrich |

| Ammonium Acetate | ≥98% | Sigma-Aldrich |

| Ethanol (Absolute) | ≥99.8% | Fisher Scientific |

| Methanol (ACS Grade) | ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (conc.) | 37% | VWR Chemicals |

| Sodium Hydroxide | ≥97% | VWR Chemicals |

Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-nitrobenzaldehyde (1.86 g, 10.0 mmol), malonic acid (1.25 g, 12.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

-

Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid sequentially with 20 mL of cold deionized water and 20 mL of cold ethanol to remove unreacted starting materials and salts.

-

Purification: The trustworthiness of any subsequent biological data relies on the purity of the compound. Therefore, recrystallization is a critical step. Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

-

Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and dry under high vacuum. The expected molecular weight is 244.63 g/mol .[7]

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum is recorded in a solvent like DMSO-d₆ to ensure the exchangeable amine (NH₂) and carboxylic acid (OH) protons are visible.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad s | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[8][9] |

| ~8.2 | d | 1H | Ar-H (C2-H) | Proton ortho to the nitro group and meta to the chloro group is strongly deshielded. |

| ~7.9 | dd | 1H | Ar-H (C6-H) | Proton ortho to the chloro group and meta to the nitro group. |

| ~7.7 | d | 1H | Ar-H (C5-H) | Proton meta to both substituents. |

| ~4.5 | t | 1H | -CH (NH₂)CH₂- | Methine proton adjacent to the amino group and the aromatic ring. |

| ~2.7 | d | 2H | -CH(NH₂) CH₂ - | Methylene protons adjacent to the chiral center and the carboxyl group. They are diastereotopic and may appear as a doublet of doublets. |

| ~2.5 | broad s | 2H | -NH₂ | Amine protons are exchangeable and appear as a broad singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) | Characteristic broad absorption due to hydrogen bonding.[8][10] |

| 3500 - 3300 | Medium | N-H stretch (Primary Amine) | Two bands may be visible for the symmetric and asymmetric stretching of the primary amine.[11] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Carbonyl stretch, typical for a carboxylic acid.[8] |

| ~1530 & ~1350 | Strong | N-O asymmetric & symmetric stretch | Two distinct, strong peaks are the hallmark of a nitro group.[11] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) | Absorptions characteristic of the aromatic ring. |

| ~800 | Strong | C-Cl stretch | Found in the fingerprint region, indicative of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Assignment | Rationale |

| 245.03 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 245 and 247, which is a key validation point. |

| 228.03 | [M+H - NH₃]⁺ | Loss of ammonia from the parent ion. |

| 199.03 | [M+H - HCOOH]⁺ or [M - COOH]⁺ | Loss of formic acid or the carboxyl radical is a common fragmentation pathway for amino acids.[12] |

Conclusion

This guide details a reliable and efficient method for the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a valuable building block for drug discovery and development. By providing a robust experimental protocol, explaining the underlying chemical principles, and establishing a clear framework for analytical characterization, this document serves as a practical resource for researchers. The self-validating nature of the described characterization workflow ensures that scientists can proceed with confidence in the quality and identity of their synthesized material, which is the cornerstone of reproducible and impactful research.

References

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

-

Bérubé, G. (2006). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Prasad, Y. R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. Available from: [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available from: [Link]

-

Awatani, H. et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. Available from: [Link]

-

Tan, C. Y. K. & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron. Available from: [Link]

-

Patexia. (2002). Process of preparing 3S-3-amino-3-aryl proprionic acid and derivatives thereof. Available from: [Link]

-

ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic acid in Drug Development. Available from: [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Available from: [Link]

- Google Patents. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives.

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

Lead Sciences. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. (2019). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

-

PubChem. 3-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

Nagwa. (2019). ¹H NMR Spectrum of Propanoic Acid. Available from: [Link]

-

PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. Available from: [Link]

-

Utah Tech University. Learning Guide for Chapter 3 - Infrared Spectroscopy. Available from: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2024). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available from: [Link]

-

NIST WebBook. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. Available from: [Link]

-

SpectraBase. 3-[(4-nitrobenzoyl)amino]propanoic acid. Available from: [Link]

-

Sci-Hub. 3-[(4-Nitrophenyl)aminocarbonyl]propanoic acid. Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

SpectraBase. 3-(4-Nitrophenyl)propanoic acid. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nagwa.com [nagwa.com]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic analysis (NMR, IR, MS) of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. Its structural complexity, incorporating a chiral center, an aromatic ring with strong electron-withdrawing groups, and multiple functional groups, makes it a molecule of interest in synthetic chemistry and drug development. A thorough structural confirmation is paramount for its application. This guide provides a detailed, multi-technique spectroscopic approach for the comprehensive characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the rationale behind the expected spectral features, providing a predictive framework for analysis and validation.

Introduction: The Analytical Imperative

The precise structural elucidation of a synthetic compound is a cornerstone of chemical research and pharmaceutical development. For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with its potential as a building block or a pharmacologically active agent, unambiguous characterization is non-negotiable. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture. This document serves as a senior application scientist's guide to interpreting the NMR, IR, and MS data expected for this specific molecule, grounding the analysis in fundamental principles and data from analogous structures.

The molecular structure, presented below, forms the basis for all subsequent spectroscopic predictions.

Caption: Structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃). It will solubilize the polar amino acid and, more importantly, its ability to hydrogen bond will slow the chemical exchange of the -NH₂ and -COOH protons, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard pulse sequence is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for proper integration, especially of the potentially broad signals.

Predicted ¹H NMR Data and Interpretation

The structure presents several distinct proton environments. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | ~12.0 - 13.0 | Broad singlet | 1H | The acidic proton of the carboxylic acid typically appears far downfield and is often broad due to hydrogen bonding and chemical exchange.[1][2] |

| Ar-H (H-2') | ~8.2 - 8.4 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It will be split by H-6' (J≈2-3 Hz). |

| Ar-H (H-6') | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | This proton is ortho to the Cl and meta to the NO₂ group. It will be split by both H-5' (J≈8-9 Hz) and H-2' (J≈2-3 Hz). |

| Ar-H (H-5') | ~7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the carbon bearing the amino acid side chain and meta to the Cl. It will be split by H-6' (J≈8-9 Hz). |

| Cα-H | ~4.5 - 4.8 | Triplet (t) or dd | 1H | This methine proton is deshielded by the adjacent aromatic ring and the amino group. It will be coupled to the two diastereotopic Cβ protons. |

| NH₂ | ~3.0 - 4.0 | Broad singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and exchange. |

| Cβ-H₂ | ~2.8 - 3.2 | Multiplet (m) | 2H | These methylene protons are diastereotopic due to the adjacent chiral center (Cα). They will couple with each other (geminal coupling) and with the Cα-H (vicinal coupling), resulting in a complex multiplet, often an ABX system. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments, serving as a self-validating system for the proposed structure. The presence of nine distinct signals would strongly support the assigned structure.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters: Employ a standard proton-decoupled pulse sequence to produce a spectrum of singlets. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~172 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][3] |

| C-NO₂ (C-3') | ~148 - 150 | The carbon directly attached to the nitro group is strongly deshielded. |

| C-Cl (C-4') | ~130 - 135 | The carbon attached to chlorine shows a moderate downfield shift. |

| C-Side Chain (C-1') | ~140 - 145 | The aromatic carbon bearing the substituent will be downfield. |

| C-H (Aromatic) | ~120 - 135 | The remaining three protonated aromatic carbons will appear in this region. Specific assignments can be made with 2D NMR techniques (HSQC/HMBC). |

| Cα (CH-NH₂) | ~50 - 55 | The chiral carbon attached to the nitrogen is found in the typical range for α-amino acids. |

| Cβ (CH₂) | ~40 - 45 | The methylene carbon adjacent to the chiral center and carboxylic acid. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: IR spectroscopy excels at identifying the presence of specific functional groups. The predicted absorption frequencies are based on well-established correlation tables for organic compounds.[4][5][6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Acquire a background spectrum first, then the sample spectrum. The instrument software will produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| 3400 - 3250 | N-H stretch | Primary Amine | Medium (often two bands) |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp |

| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |

| 1550 - 1475 | N-O asymmetric stretch | Nitro Group | Strong |

| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium |

| 1360 - 1290 | N-O symmetric stretch | Nitro Group | Strong |

| 1320 - 1000 | C-O stretch | Carboxylic Acid | Strong |

| 900 - 675 | C-H "oop" bend | Aromatic (substitution pattern) | Strong |

| 850 - 550 | C-Cl stretch | Aryl Halide | Medium to strong |

Causality Behind Choices: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from extensive hydrogen bonding.[1][7] The two strong bands for the nitro group are also highly characteristic and diagnostic.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. It is a "soft" ionization technique that typically yields an intact molecular ion, which is crucial for determining the molecular weight. We will predict the fragmentation pattern under positive ion mode (ESI+), where the molecule is likely to be protonated.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Introduce the sample into an ESI-MS system, often coupled with a liquid chromatograph (LC) for purification.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular formula is C₉H₉ClN₂O₄, with a monoisotopic mass of 244.0251.

Predicted Mass Spectrum Data

-

Molecular Ion Peak: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 245.0329.

-

Isotopic Pattern (Trustworthiness): The presence of chlorine is a key validation point. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing ion: a peak at m/z (corresponding to ³⁵Cl) and another peak at m/z + 2 (for ³⁷Cl) with an intensity ratio of approximately 3:1.[9] For the [M+H]⁺ ion, this will manifest as peaks at m/z 245 and 247.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments can induce fragmentation to further confirm the structure. Key neutral losses and fragment ions are predictable.

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

-

Loss of Water (m/z 227/229): A common initial fragmentation from the carboxylic acid group.

-

Loss of Formic Acid (m/z 199/201): Decarboxylation is a favorable fragmentation pathway for carboxylic acids.[10]

-

Loss of Nitro Group (NO₂): Aromatic nitro compounds readily lose the NO₂ radical (46 Da).[11][12][13]

-

Cleavage of the Side Chain: Scission of the Cα-Cβ bond can lead to the formation of a stable benzylic-type cation.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal analytical workflow for the definitive structural confirmation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups, while high-resolution mass spectrometry provides an exact molecular weight and a diagnostic isotopic signature. The predicted data in this guide serves as a reliable benchmark for researchers, ensuring the scientific integrity of their work by enabling confident identification and characterization of this complex molecule.

References

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 76-82. [Link]

-

Indira Gandhi National Open University. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Ramana, D. V., & Vairamani, M. (2011). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, 223-249. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystal Structure Determination of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of the novel compound, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. Directed at researchers, scientists, and professionals in drug development, this document outlines the entire workflow, from synthesis and crystallization to data analysis and structural interpretation. The protocols described herein are designed to ensure scientific integrity and generate a self-validating dataset.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity.[1][2] For novel compounds in drug discovery pipelines, such as 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, X-ray crystallography remains the gold standard for elucidating this atomic-level architecture.[2][3] This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

This guide presents a hypothetical, yet plausible, pathway to determining the crystal structure of the title compound. While a public crystal structure for this specific molecule is not available as of the writing of this document, the methodologies outlined represent a robust and reliable approach to its determination.

Part 1: Synthesis and Material Preparation

A plausible synthetic route to obtain 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is essential for generating high-purity material suitable for crystallization. Based on established organic chemistry principles and similar reported syntheses, a multi-step synthesis can be proposed.[4][5][6]

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 4-chloro-3-nitrobenzaldehyde with a suitable source of the amino-propanoic acid backbone, followed by appropriate workup and purification.

Diagram of Proposed Synthetic Workflow

Sources

- 1. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. 3-Amino-3-(2-nitrophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. Its structural complexity, featuring a stereocenter and an electronically diverse aromatic ring, makes it a compound of interest in medicinal chemistry and drug discovery. The presence of a carboxylic acid, an amino group, a chloro substituent, and a nitro group imparts a unique combination of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its potential application in the development of novel therapeutics. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside standardized methodologies for their determination.

Physicochemical Properties Summary

A consolidated summary of the key physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Source/Method | Notes |

| CAS Number | 682804-60-0 | - | |

| Molecular Formula | C₉H₉ClN₂O₄ | - | |

| Molecular Weight | 244.63 g/mol | - | |

| Melting Point | 220 °C (decomposes) | Experimental | The compound decomposes upon melting. |

| Boiling Point | Not applicable | - | Decomposes before boiling. |

| pKa (acidic) | 2.5 (Predicted) | MolGpKa[1][2][3][4][5] | Refers to the carboxylic acid proton. |

| pKa (basic) | 8.5 (Predicted) | MolGpKa[1][2][3][4][5] | Refers to the amino group. |

| Aqueous Solubility (logS) | -2.8 (Predicted) | AqSolPred[6][7][8][9] | Predicted for pH 7.4. |

Experimental and Computational Methodologies

Melting Point Determination (Experimental)

The melting point is a critical indicator of a compound's purity and identity. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, the experimentally determined melting point is 220 °C, with decomposition.

The capillary melting point method is the standard for determining the melting point of a crystalline organic solid.[10][11][12][13][14][15][16][17] It is chosen for its accuracy, small sample requirement, and the ability to observe the melting process, including any decomposition. The observation of decomposition is crucial as it indicates thermal instability at the melting temperature.

-

Sample Preparation: A small amount of the dry, crystalline 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to collect a small sample (2-3 mm in height).[13] The tube is then inverted and tapped gently to pack the sample at the bottom.[10][13]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is the completion of melting. For this compound, visual evidence of charring or gas evolution should be noted as decomposition.

Caption: Workflow for Capillary Melting Point Determination.

pKa Prediction (Computational)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. In the absence of experimental data, computational methods provide valuable estimates.

MolGpKa is a web-based tool that utilizes a graph-convolutional neural network to predict pKa values.[1][2][3][4][5] This approach learns the chemical patterns related to acidity and basicity from a large database of known compounds. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, MolGpKa predicts two pKa values:

-

An acidic pKa of approximately 2.5, corresponding to the deprotonation of the carboxylic acid group.

-

A basic pKa of approximately 8.5, corresponding to the protonation of the amino group.

Aqueous Solubility Prediction (Computational)

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development.

AqSolPred is a consensus machine learning model for predicting aqueous solubility (logS).[6][7][8][9] It integrates multiple machine learning algorithms trained on a large, curated dataset of aqueous solubility data. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, AqSolPred predicts a logS value of approximately -2.8 at pH 7.4. This indicates that the compound is likely to have low solubility in water at physiological pH.

Conclusion

This technical guide provides a summary of the currently available and predicted physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. The experimental melting point, coupled with the predicted pKa and solubility values, offers a foundational understanding of this compound's characteristics. For researchers and drug development professionals, this information is vital for designing experiments, interpreting biological data, and guiding further development of this and related molecules. It is strongly recommended that the predicted values be confirmed by experimental determination as the compound progresses through the development pipeline.

References

-

Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3163. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

-

GitHub. Xundrug/MolGpKa: The graph-convolutional neural network for pka prediction. [Link]

-

bio.tools. MolGpKa. [Link]

-

XunDrug. MolGpKa. [Link]

-

Code Ocean. AqSolPred (Aqueous Solubility Prediction model based on quality-oriented data selection method). [Link]

-

Eindhoven University of Technology Research Portal. AqSolPred (Aqueous Solubility Prediction model based on quality-oriented data selection method). [Link]

-

ACS Publications. (2021, July 12). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

-

University of Calgary. Melting point determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Scribd. Procedure 1.capillary Tube Method. [Link]

-

Rowan Scientific. Aqueous Solubility Prediction with Kingfisher and ESOL. [Link]

-

ResearchGate. Comparison of AqSolPred to literature results. [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

-

Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. GitHub - Xundrug/MolGpKa: The graph-convolutional neural network for pka prediction [github.com]

- 3. bio.tools [bio.tools]

- 4. MolGpKa [xundrug.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Code Ocean [codeocean.com]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. research.tue.nl [research.tue.nl]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pennwest.edu [pennwest.edu]

- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Chiral separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid enantiomers

An In-Depth Technical Guide to the Chiral Separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Enantiomers

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of interest in medicinal chemistry, the ability to isolate and analyze individual enantiomers is paramount. The presence of one enantiomer as the active agent (eutomer) and the other as inactive or potentially harmful (distomer) necessitates robust methods for their separation.[1] This guide provides a comprehensive technical overview of the primary strategies for the chiral separation of this compound and related β-amino acids, from analytical-scale high-performance liquid chromatography (HPLC) to preparative-scale simulated moving bed (SMB) chromatography and alternative enzymatic and chemical resolution techniques. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and optimizing the most suitable approach for their objectives.

Introduction: The Significance of Chiral β-Amino Acids

Chirality is a fundamental property in nature and pharmacology. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) can lead to profoundly different physiological effects.[1] 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid belongs to the class of β-amino acids, which are crucial structural motifs in modern drug design. Unlike their α-amino acid counterparts, β-amino acids confer unique conformational properties to peptides, making them valuable as building blocks for peptidomimetics with enhanced metabolic stability.[2]

The target molecule presents specific analytical challenges:

-

Zwitterionic Nature: Like other amino acids, it exists as a zwitterion at neutral pH, affecting its solubility and interaction with chromatographic stationary phases.[3]

-

Multiple Functional Groups: The presence of an amino group, a carboxylic acid, a phenyl ring, and chloro- and nitro- substituents offers multiple sites for chiral recognition interactions (ionic, hydrogen bonding, π-π stacking), but also complicates method development.

This guide will systematically explore the methodologies to overcome these challenges and achieve baseline separation of the enantiomers.

Core Strategy 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation on a chiral stationary phase (CSP) is often the most efficient and preferred method for analytical-scale enantiomeric purity determination.[4][5] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Workflow for Chiral HPLC Method Development

A systematic screening approach is essential for identifying the optimal CSP and mobile phase combination. The following workflow illustrates a logical progression for method development.

Caption: A systematic workflow for chiral HPLC method development.

Selection of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor. For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, the following CSP classes are primary candidates.

-

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally well-suited for separating underivatized amino acids.[3] Their structure provides a complex array of interaction sites (ionic, hydrogen bonding, hydrophobic pockets) that are highly effective for chiral recognition of polar and ionic compounds.[3] They are compatible with a wide range of aqueous and organic mobile phases, making them versatile. A characteristic "U-shaped" retention profile is often observed, where retention first decreases and then increases with higher concentrations of organic modifier in reversed-phase mode.[3]

-

Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Phenylcarbamates): These are some of the most widely used CSPs due to their broad enantioselectivity.[6] For β-amino acids, they often perform best in normal-phase or polar organic modes. Derivatization of the amino or carboxyl group may sometimes be necessary to improve peak shape and resolution on these phases.[5]

-

Zwitterionic Ion-Exchange CSPs: These phases are specifically designed for the separation of amphoteric molecules like amino acids.[4] They incorporate both positive and negative charges, facilitating enantioselective ion-exchange interactions with the zwitterionic analyte. This can lead to high selectivity and excellent peak shapes without the need for derivatization.

| CSP Class | Principle Interaction | Typical Mobile Phase | Advantages | Disadvantages |

| Macrocyclic Glycopeptide | Ionic, H-bonding, Dipole, Steric | Reversed-Phase (ACN/MeOH/Water + Acid/Base) | Excellent for underivatized amino acids, versatile.[3] | Can have complex retention behavior. |

| Polysaccharide-Based | H-bonding, π-π stacking, Steric | Normal-Phase (Hexane/Alcohol), Polar Organic (ACN/MeOH) | Broad applicability, high capacity.[6] | May require derivatization for polar analytes.[5] |

| Zwitterionic Ion-Exchange | Ion-Exchange, H-bonding | Polar Organic (MeOH/ACN + Acid/Base) | Specifically designed for amino acids, good peak shape.[4] | More specialized application range. |

Experimental Protocol: Chiral HPLC Screening

-

Analyte Preparation: Prepare a 1 mg/mL solution of racemic 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a suitable solvent (e.g., methanol or mobile phase).

-

Column Selection: Utilize a screening platform with at least three columns:

-

Astec CHIROBIOTIC T (Teicoplanin-based)

-

Chiralpak IA or IC (Amylose or Cellulose-based)

-

CHIRALPAK ZWIX(+) or ZWIX(-) (Zwitterionic)[7]

-

-

Initial Mobile Phase Conditions:

-

For CHIROBIOTIC T (Reversed-Phase): Start with a gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.

-

For Chiralpak IA/IC (Normal-Phase): Screen with n-Hexane/2-Propanol (90:10 v/v) and n-Hexane/Ethanol (90:10 v/v). For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA).[6]

-

For ZWIX (Polar Organic): Use Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.[7]

-

-

Chromatographic Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 254 nm, determined by the analyte's chromophore).

-

-

Evaluation: Analyze the chromatograms for any sign of peak splitting or separation (enantioselectivity, α > 1). The combination showing the best initial selectivity should be chosen for further optimization by fine-tuning the mobile phase composition and temperature.

Core Strategy 2: Indirect Enantioseparation via Derivatization

When direct methods fail or if enhanced sensitivity is required, indirect separation is a powerful alternative. This involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, typically a C18 reversed-phase column.[3][8]

Workflow for Indirect Separation via Derivatization

Caption: General workflow for indirect chiral separation using a chiral derivatizing agent.

A highly effective agent for primary and secondary amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). It reacts with the amino group to form stable, highly fluorescent diastereomeric carbamates, enabling both excellent separation and sensitive detection.[8]

Experimental Protocol: FLEC Derivatization and RP-HPLC Analysis

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

-

Analyte Solution: Dissolve the racemic amino acid in the borate buffer to a concentration of ~100 µM.

-

FLEC Solution: Prepare a 1 mM solution of (+)-FLEC in acetone.

-

-

Derivatization Reaction:

-

In a vial, mix 100 µL of the analyte solution with 100 µL of the FLEC solution.

-

Vortex the mixture and let it react at room temperature for 15-20 minutes.

-

Add 50 µL of a quenching reagent (e.g., 1 mM glycine solution) to react with excess FLEC.

-

-

HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA) is typically effective.

-

Detection: Fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm) for high sensitivity, or UV detector (~260 nm).

-

-

Result: The two diastereomers should elute as distinct, well-resolved peaks on the achiral column.

Preparative and Industrial Scale Separation: Simulated Moving Bed (SMB) Chromatography

For producing large quantities of a single, pure enantiomer for preclinical or clinical studies, batch HPLC is inefficient. Simulated Moving Bed (SMB) chromatography is the leading technology for continuous, preparative-scale chiral separations.[9][10] It achieves higher productivity and purity while significantly reducing solvent consumption compared to batch methods.[9][11]

Principle of SMB Operation

SMB simulates a counter-current movement between the stationary and mobile phases using a series of interconnected columns and a complex valve system. The process continuously introduces the racemic feed while simultaneously withdrawing the faster-eluting enantiomer (Raffinate) and the slower-eluting enantiomer (Extract) at different ports.

Caption: A schematic of a 4-zone Simulated Moving Bed (SMB) chromatography system.

The development of an SMB process requires first optimizing the separation on an analytical column (same CSP and mobile phase) to determine the adsorption isotherms, which are then used in models like the "triangle theory" to calculate the optimal flow rates for the SMB zones.[9][12]

Alternative and Complementary Separation Techniques

While chromatography is dominant, other methods are valuable, particularly in process chemistry.

-

Enzymatic Kinetic Resolution: This technique exploits the high stereoselectivity of enzymes. An enzyme, such as a lipase or an amidase, selectively catalyzes a reaction (e.g., hydrolysis of an ester or amide derivative) on only one of the two enantiomers in the racemic mixture.[13][14] This leaves one enantiomer unreacted and transforms the other into a different chemical species, allowing for easy separation by standard methods like extraction or crystallization.

-

Dynamic Kinetic Resolution (DKR): A powerful enhancement of enzymatic resolution, DKR combines the selective enzymatic reaction with an in-situ method for racemizing the unreacted enantiomer.[14][15] This continuous conversion of the "wrong" enantiomer into the racemic mixture allows the enzyme to eventually transform the entire starting material into a single, desired enantiomer, pushing the theoretical yield from 50% to 100%.

-

Classical Chemical Resolution: This method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., a chiral base like brucine or a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[16] These salts have different solubilities and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.[16][17] This technique is often robust and scalable for industrial production.

Conclusion: A Multi-faceted Approach to Chiral Purity

The successful chiral separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid requires a systematic and informed approach. The choice of method depends critically on the desired scale and objective, from initial analytical purity checks to large-scale manufacturing.

Caption: Decision flowchart for selecting a chiral separation strategy.

For analytical purposes, direct chiral HPLC on macrocyclic glycopeptide or zwitterionic CSPs is the most powerful starting point. For preparative and industrial applications, Simulated Moving Bed chromatography offers unparalleled efficiency for continuous production, while enzymatic and classical resolutions provide robust, scalable batch alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement effective strategies to obtain the enantiomerically pure compounds essential for advancing drug discovery and development.

References

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Simulated moving bed chromatography for the separation of enantiomers.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Simulated moving bed chromatography for the separ

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Separation of amino acids by simulated moving bed using competitive Langmuir isotherm.

- Separation of amino acids with simulated moving bed chromatography.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.

- Simulated Moving Bed Chromatography and Its Application to Chirotechnology.

- Method for resolving 3-amino-3-phenylpropanol.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides.

- Recent Advances in Separation and Analysis of Chiral Compounds.

- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st

- Chiral Technologies Amino Acid D

- (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. MySkinRecipes.

- Dynamic kinetic enzymatic resolutions of synthetic substrates to form...

- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.

Sources

- 1. ethz.ch [ethz.ch]

- 2. (3R)-3-amino-3-(4-nitrophenyl)propanoic acid [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. hplc.eu [hplc.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of amino acids with simulated moving bed chromatography* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

Stability and degradation profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. While its specific applications are not widely documented in public literature, its structural motifs—a halogenated nitrophenyl ring coupled with an amino acid backbone—suggest its potential as an intermediate in medicinal chemistry or as a scaffold for novel therapeutics.[1] Understanding the intrinsic stability and degradation profile of such a molecule is a critical prerequisite for its development as a reliable chemical entity in any research or commercial application, particularly in the pharmaceutical industry.[2]

This guide provides a comprehensive technical overview of the anticipated stability and degradation profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. In the absence of specific published stability studies on this exact molecule, this document synthesizes information from structurally related compounds and applies established principles of forced degradation testing as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] The insights herein are intended to empower researchers to design robust stability-indicating methods, predict potential degradation pathways, and establish appropriate storage and handling conditions.

Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is essential for designing meaningful stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₄ | [4] |

| Molecular Weight | 244.63 g/mol | [4] |

| Appearance | Likely a solid | [5] |

| Storage | Recommended: 2-8°C, sealed, protected from light | Inferred from related compounds[6] |

Predicted Degradation Pathways

The chemical structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid contains several functional groups susceptible to degradation under stress conditions. The primary sites for degradation are the amino group, the nitro group, and the carboxylic acid, influenced by the substituted aromatic ring.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis targets bonds susceptible to cleavage by water, a process significantly accelerated by acidic or basic catalysts.[7] For this molecule, while it lacks easily hydrolyzable ester or amide bonds in its core structure, the overall stability in aqueous solutions across a pH range is a key parameter.

-

Expertise & Experience: In our experience with β-amino acids, extreme pH and elevated temperatures can promote decarboxylation, although this is generally less facile than for α-amino acids. The primary concern under these conditions is often racemization or other subtle molecular rearrangements rather than extensive fragmentation.

-

Plausible Degradation Products:

-

Decarboxylation Product: Under harsh thermal and acidic/basic conditions, loss of CO₂ could yield 3-(4-chloro-3-nitrophenyl)propan-1-amine.

-

Racemization: If the compound is a single enantiomer, changes in pH can lead to the formation of the corresponding racemate.

-

Oxidative Degradation

Oxidation is a common degradation pathway, particularly for molecules with electron-rich functional groups like amines.[7] The use of oxidizing agents such as hydrogen peroxide (H₂O₂) simulates exposure to atmospheric oxygen or oxidative enzymes.[2]

-

Expertise & Experience: The primary amino group is a likely target for oxidation. Furthermore, the nitroaromatic system can undergo reduction under certain oxidative conditions that involve radical mechanisms, or more commonly, under reductive stress.

-

Plausible Degradation Products:

-

Oxidation of the Amino Group: The amino group could be oxidized to a hydroxylamine or a nitroso derivative.

-

Reduction of the Nitro Group: Conversely, under certain conditions, particularly in the presence of reducing agents that can be present as impurities, the nitro group is susceptible to reduction to a nitroso, hydroxylamino, or even an amino group. This is a critical transformation to monitor as it significantly alters the electronic properties and potential biological activity of the molecule.

-

Photolytic Degradation

The presence of a nitroaromatic chromophore in the structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid strongly suggests a susceptibility to photolytic degradation.[3][7] ICH Q1B guidelines recommend exposure to a combination of visible and UV light to assess photostability.[2]

-

Expertise & Experience: Nitroaromatic compounds are well-known to be photosensitive. Upon absorption of light, they can undergo a variety of reactions. The most common pathway is the photoreduction of the nitro group. Additionally, the chlorine substituent on the aromatic ring could be involved in photodehalogenation reactions.

-

Plausible Degradation Products:

-

Nitro Group Reduction: Photoreduction can lead to the formation of the corresponding nitroso, azoxy, or amino derivatives.

-

Dehalogenation: Photolytic cleavage of the carbon-chlorine bond could occur, leading to the formation of 3-amino-3-(3-nitrophenyl)propanoic acid.

-

Positional Isomerization: As seen in related nitrophenyl compounds, light can sometimes induce transposition of the nitro group.[3]

-

Thermal Degradation

Thermal stress testing, both in dry heat and in solution, is used to evaluate the intrinsic stability of a molecule at elevated temperatures.[7]

-

Expertise & Experience: For solid-state thermal stress, the melting point provides an initial indication of stability. The melting point of the related 3-Amino-3-(4-chlorophenyl)propionic acid is 223 °C (with decomposition), suggesting the core structure is reasonably stable.[5] However, long-term exposure to temperatures below this, especially in the presence of humidity, can accelerate solid-state reactions.

-

Plausible Degradation Products:

-

Decarboxylation: As mentioned under hydrolysis, this is a primary thermal degradation pathway for many amino acids.

-

Dimerization/Polymerization: At elevated temperatures, intermolecular reactions, such as the formation of amide linkages between molecules, can occur, leading to dimers and higher-order oligomers.

-

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways of the title compound under various stress conditions.

Recommended Stability Testing Program: A Self-Validating System

A forced degradation study is essential to develop and validate a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate and quantify the degradants from the parent peak.[3]

Experimental Workflow Diagram

Caption: A typical experimental workflow for conducting forced degradation studies.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

-

Protocol: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL.[10] This stock will be used for all stress conditions to ensure consistency.

-

Causality: Using a solvent in which the compound is fully soluble ensures homogeneity. A co-solvent system is often necessary for compounds with mixed polarity.

2. Acid and Base Hydrolysis:

-

Protocol:

-

To separate aliquots of the stock solution, add an equal volume of 2M HCl and 2M NaOH, respectively, to achieve a final acid/base concentration of 1M.

-

Maintain one set of samples at room temperature (RT) and another at 60°C.

-

Monitor the reaction at time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples (base with HCl, acid with NaOH) to prevent damage to the HPLC column.

-

-

Causality: Starting with a high acid/base concentration and elevated temperature ensures that degradation will occur.[3] If degradation is too rapid, the concentration and temperature should be reduced. Neutralization is critical for analytical reproducibility and instrument health.

3. Oxidative Degradation:

-

Protocol:

-

To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-5%.

-

Keep the sample at room temperature, protected from light.

-

Monitor at various time points.

-

-

Causality: Hydrogen peroxide is a clean oxidizing agent (its byproduct is water) and is the standard choice for oxidative stress testing.[7] Protecting the sample from light is crucial to prevent confounding degradation from photolysis.

4. Thermal Degradation:

-

Protocol:

-

Solution: Keep an aliquot of the stock solution in a sealed vial at 60°C.

-

Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at 80°C, potentially with humidity control (e.g., 75% RH) as per ICH Q1A guidelines.[2]

-

-

Causality: This tests the stability of the compound in both formulated (solution) and bulk (solid) states, which may exhibit different degradation profiles.

5. Photostability:

-

Protocol:

-

Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Causality: The dark control is a self-validating mechanism; it allows the researcher to distinguish between degradation caused by light and degradation caused by thermal effects from the light source.

Analytical Methodologies for Stability Indication

A robust, stability-indicating analytical method is the cornerstone of any degradation study. Its purpose is to separate, detect, and quantify the parent compound and all significant degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for stability studies.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds of varying polarity.[10] The amphoteric nature of the molecule makes pH control of the mobile phase critical to ensure consistent peak shape.[10]

-

Detection: A photodiode array (PDA) detector is invaluable as it can help determine peak purity and provide UV spectra of the degradants, offering clues to their structure.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products.[10]

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure detection of the parent compound and its degradants.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradants.[10]

-

Conclusion

While direct stability data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is not publicly available, a comprehensive stability profile can be predicted based on its chemical structure and the behavior of analogous compounds. The presence of a nitroaromatic system and an amino group suggests a particular vulnerability to photolytic and oxidative degradation. A systematic forced degradation study, executed according to the principles outlined in this guide, is the essential next step for any researcher or developer. Such a study will not only elucidate the true degradation pathways but also enable the development of a validated, stability-indicating analytical method—a non-negotiable requirement for advancing any chemical compound through the development pipeline.

References

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- SciSpace. (2016, December 14). Forced Degradation Studies.

- BenchChem. (n.d.). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

- PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid.

- ResearchGate. (n.d.). Forced Degradation Studies.

- Chemsrc. (n.d.). 3-Amino-3-(4-nitrophenyl)propanoic acid.

- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97.

- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Lead Sciences. (n.d.). (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. ajrconline.org [ajrconline.org]

- 4. scbt.com [scbt.com]

- 5. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]

- 6. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid - Lead Sciences [lead-sciences.com]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pharmtech.com [pharmtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Quantum Chemical Blueprint: A Technical Guide to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document serves as a detailed protocol for researchers, scientists, and drug development professionals.[1] We will delve into the theoretical underpinnings and practical application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. By furnishing a step-by-step methodology, from molecular modeling to the interpretation of calculated parameters, this guide aims to empower researchers to leverage computational tools for the rational design and optimization of novel therapeutic agents.

Introduction: The "Why" Behind the Calculation

In the landscape of contemporary drug discovery, understanding the intricate molecular properties of a candidate compound is paramount.[1][2] Quantum chemical calculations have emerged as an indispensable tool, offering profound insights into molecular structure, reactivity, and interactions at the atomic level.[1] For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with its multiple functional groups and stereocenter, a thorough computational analysis can predict its behavior in a biological system, thereby guiding further experimental work.

The strategic value of these calculations lies in their predictive power. Before a compound is synthesized, which can be a time-consuming and expensive process, quantum chemical methods allow us to forecast a range of properties, including:

-

Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to how a molecule interacts with a biological target.

-

Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predictions of infrared (IR), Raman, and UV-Visible spectra can aid in the experimental characterization of the synthesized compound.

-

Acidity (pKa): A crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This guide will walk you through the process of obtaining these critical parameters for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, providing both the theoretical rationale and a practical, step-by-step workflow.

The Subject Molecule: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Before embarking on any computational study, a clear understanding of the target molecule is essential.

Molecular Structure:

-

IUPAC Name: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

-

Molecular Formula: C₉H₉ClN₂O₄[5]

-

Molecular Weight: 244.63 g/mol [5]

-

SMILES: C1=CC(=C(C=C1N)Cl)[O-]

The structure reveals a chiral center at the Cβ position, indicating the existence of enantiomers, which can have significantly different pharmacological activities. The presence of a carboxylic acid and an amino group suggests zwitterionic character under physiological conditions. The substituted phenyl ring with a chloro and a nitro group will significantly influence the molecule's electronic properties and reactivity.

Theoretical Foundations: Choosing the Right Tools

The accuracy of quantum chemical calculations is contingent on the chosen theoretical method and basis set.[6]

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)